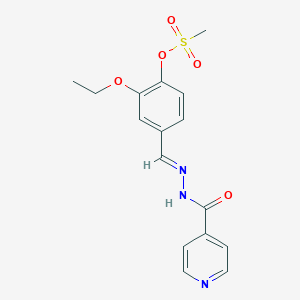![molecular formula C27H32N6O3S B304851 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B304851.png)
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide, also known as ATIA, is a novel compound with potential applications in scientific research. ATIA is a synthetic compound that has been designed to target specific biological pathways and has shown promise in various research studies.
Wirkmechanismus
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide exerts its effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis in cancer cells. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide has also been shown to modulate the activity of certain neurotransmitters and to increase the levels of certain proteins involved in neuroprotection. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide has been shown to inhibit the production of certain inflammatory cytokines and to modulate the activity of certain immune cells.
Biochemical and Physiological Effects:
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, to increase the levels of certain proteins involved in neuroprotection, and to modulate the activity of certain immune cells. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide has been shown to have anti-inflammatory effects and to modulate the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods of time. However, there are also limitations to the use of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide may have off-target effects that need to be taken into consideration when interpreting results.
Zukünftige Richtungen
There are several future directions for research on 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide. One area of research is to further elucidate its mechanism of action and to identify its molecular targets. Another area of research is to investigate its potential applications in other areas of scientific research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to investigate the safety and toxicity of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide in animal models and to determine its pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide involves several steps, starting with the reaction of 2-amino-1,3,4-thiadiazole with ethyl chloroacetate to form 2-(1,3,4-thiadiazol-2-yl)acetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-(1,3,4-thiadiazol-2-yl)acetohydrazide. In the final step, this compound is reacted with 1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde to form 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide has been studied for its potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and inflammation. Studies have shown that 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide has been shown to have anti-inflammatory effects in animal models of inflammation.
Eigenschaften
Produktname |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(1-{2-[4-(hexyloxy)phenoxy]ethyl}-1H-indol-3-yl)methylene]acetohydrazide |
|---|---|
Molekularformel |
C27H32N6O3S |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[1-[2-(4-hexoxyphenoxy)ethyl]indol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H32N6O3S/c1-2-3-4-7-15-35-21-10-12-22(13-11-21)36-16-14-33-19-20(23-8-5-6-9-24(23)33)18-29-30-25(34)17-26-31-32-27(28)37-26/h5-6,8-13,18-19H,2-4,7,14-17H2,1H3,(H2,28,32)(H,30,34)/b29-18+ |
InChI-Schlüssel |
RCYODCHPMFANSK-RDRPBHBLSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC4=NN=C(S4)N |
SMILES |
CCCCCCOC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=NN=C(S4)N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=NN=C(S4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304768.png)
![N'-(3-chloro-5-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304769.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304772.png)
![(6Z)-6-[(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304775.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B304776.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304777.png)
![2-({2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B304780.png)
![5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
![N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304784.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)

![(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304789.png)
![6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304790.png)